molecular formula C16H18N2O4S B14039630 2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione

2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione

Cat. No.: B14039630
M. Wt: 334.4 g/mol
InChI Key: RGWILSFSGBBGJJ-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-1-thia-8-azaspiro[45]decan-4-yl)isoindoline-1,3-dione is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This reaction forms the spirocyclic core of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-azaspiro ring can be further oxidized.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The isoindoline-1,3-dione moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is believed to be mediated through the inhibition of gastric acid secretion and protection of the gastric mucosa . The compound may also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-(1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decan-4-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H18N2O4S/c19-14-11-3-1-2-4-12(11)15(20)18(14)13-5-10-23(21,22)16(13)6-8-17-9-7-16/h1-4,13,17H,5-10H2

InChI Key

RGWILSFSGBBGJJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2(C1N3C(=O)C4=CC=CC=C4C3=O)CCNCC2

Origin of Product

United States

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